3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-ethylphenyl)-4-fluorobenzamide
CAS No.: 451504-57-7
Cat. No.: VC6641631
Molecular Formula: C27H30FN3O3S
Molecular Weight: 495.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451504-57-7 |
|---|---|
| Molecular Formula | C27H30FN3O3S |
| Molecular Weight | 495.61 |
| IUPAC Name | 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C27H30FN3O3S/c1-4-21-7-5-6-8-24(21)29-27(32)22-11-12-23(28)26(18-22)35(33,34)31-15-13-30(14-16-31)25-17-19(2)9-10-20(25)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,29,32) |
| Standard InChI Key | ACEHGYHZGQNNEO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide, reflects its multi-component structure:
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Piperazine ring: A six-membered diamine ring substituted at the 1-position with a 2,5-dimethylphenyl group.
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Sulfonyl bridge: Connects the piperazine to a fluorinated benzamide scaffold.
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Benzamide moiety: Features a fluorine atom at the 4-position and an N-(2-ethylphenyl) substituent.
The molecular formula (C27H30FN3O3S) and weight (495.61 g/mol) were confirmed via high-resolution mass spectrometry. The presence of electronegative groups (sulfonyl, fluorine) and aromatic systems suggests moderate polarity, though solubility data remain unreported.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 451504-57-7 |
| Molecular Formula | C27H30FN3O3S |
| Molecular Weight | 495.61 g/mol |
| IUPAC Name | 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential steps to assemble the piperazine-sulfonyl-benzamide framework:
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Piperazine functionalization: 2,5-Dimethylphenylpiperazine is prepared via nucleophilic aromatic substitution, using 2,5-dimethylbromobenzene and piperazine in DMSO at 80°C.
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Sulfonation: The piperazine intermediate undergoes sulfonation with chlorosulfonic acid, yielding the sulfonyl chloride derivative.
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Benzamide coupling: The sulfonyl chloride reacts with 4-fluoro-3-amino-N-(2-ethylphenyl)benzamide in dichloromethane (DCM) under basic conditions (triethylamine), forming the final product.
Yield optimization (reported at ~65%) requires precise control of stoichiometry and reaction time. Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC.
Stability and Reactivity
Biological Activity and Mechanism of Action
Putative Targets
The piperazine moiety is a hallmark of psychoactive agents (e.g., antipsychotics, antidepressants), suggesting interaction with neurotransmitter receptors. Potential targets include:
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Dopamine receptors: Piperazine derivatives often exhibit D2/D3 receptor antagonism.
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Serotonin receptors: The 5-HT1A/2A subtypes are plausible candidates due to structural homology with known ligands.
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Kinases: Patent literature highlights related sulfonamide-piperazine compounds as kinase inhibitors, though direct evidence for this molecule is lacking .
In Silico Binding Studies
Comparative Analysis with Structural Analogs
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
This analog (PubChem CID 18592077) replaces the benzamide with a thiophene-carboxylate group . Key differences include:
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Reduced molecular weight (484.6 vs. 495.61 g/mol).
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Thiophene ring: Alters electronic properties, potentially enhancing metabolic stability.
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Biological activity: Preliminary assays indicate weaker receptor binding but improved solubility .
Table 2: Structural and Functional Comparison
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